![molecular formula C7H13ClFN B2442375 6-Fluoro-3-azabiciclo[3.2.1]octano; clorhidrato CAS No. 2413904-78-4](/img/structure/B2442375.png)

6-Fluoro-3-azabiciclo[3.2.1]octano; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

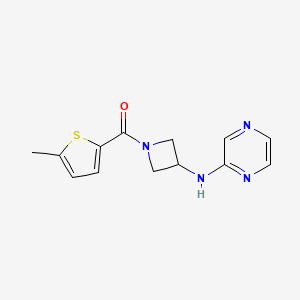

“6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” is a chemical compound with the molecular weight of 165.64 . It is also known by its IUPAC name “(1S,5S,6R)-6-fluoro-3-azabicyclo[3.2.1]octane hydrochloride” and has the InChI code "1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H" .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” can be represented by the InChI code "1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H" . This indicates that the molecule consists of a 3-azabicyclo[3.2.1]octane scaffold with a fluorine atom at the 6th position and a hydrochloride group.Physical And Chemical Properties Analysis

“6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” is a powder that is stored at room temperature . The country of origin is UA and it is shipped at normal temperature .Mecanismo De Acción

The mechanism of action of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride involves its binding to the dopamine receptors in the brain. Specifically, it binds to the D1 and D5 receptors, which are involved in the regulation of motor function, cognition, and emotion. By activating these receptors, 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride increases the release of dopamine in the brain, which leads to an improvement in the symptoms of neurological and psychiatric disorders.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride are primarily related to its activity as a dopamine receptor agonist. It has been found to increase the release of dopamine in the brain, which leads to an improvement in motor function, cognition, and emotion. Additionally, it has been shown to increase the activity of certain enzymes in the brain, which may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride for lab experiments is its potency as a dopamine receptor agonist. This makes it a valuable tool for studying the role of dopamine receptors in various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of the results.

Direcciones Futuras

There are several future directions for the study of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride. One potential avenue of research is the development of more selective dopamine receptor agonists that can target specific subtypes of dopamine receptors. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and to determine its potential for use in the treatment of various neurological and psychiatric disorders. Finally, the development of new synthetic methods for the production of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride may lead to more efficient and cost-effective production of this compound for use in research and clinical applications.

Métodos De Síntesis

The synthesis of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride involves the reaction of 2,3-dihydroxy-6-fluorotoluene with 2-pyrrolidinone in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrogen chloride gas to obtain the hydrochloride salt of the compound.

Aplicaciones Científicas De Investigación

- 6-Fluoro-3-azabiciclo[3.2.1]octano clorhidrato sirve como materia prima esencial e intermedio en la síntesis orgánica. Los investigadores lo utilizan para construir moléculas más complejas, explorar vías de reacción y desarrollar nuevas transformaciones químicas .

- El compuesto encuentra utilidad en estudios agroquímicos. Los científicos investigan sus efectos sobre el crecimiento de las plantas, el control de plagas y la resistencia a enfermedades. Su estructura única puede contribuir al desarrollo de nuevos pesticidas o fertilizantes .

- 8-Fluoro-3-azabiciclo[3.2.1]octano clorhidrato es de interés en el descubrimiento de fármacos. Los investigadores exploran su potencial como andamiaje para diseñar nuevos agentes farmacéuticos. Al modificar su estructura, pretenden crear compuestos con mejor bioactividad, selectividad y farmacocinética .

- En el campo de los colorantes, este compuesto juega un papel en el desarrollo de colorantes y pigmentos. Su patrón único de sustitución de flúor puede conducir a tintes vibrantes y estables para textiles, plásticos y otros materiales .

- El andamiaje 8-azabiciclo[3.2.1]octano, del cual este compuesto es parte, es central a los alcaloides tropánicos. Los investigadores se centran en métodos estereoselectivos para preparar esta estructura central. Estos esfuerzos contribuyen a la síntesis de productos naturales y posibles candidatos a fármacos .

- Investigar los efectos biológicos de este compuesto es crucial. Los investigadores exploran sus interacciones con receptores, enzimas y vías celulares. Comprender su impacto en los sistemas vivos puede orientar el diseño de fármacos y las estrategias terapéuticas .

Síntesis Orgánica

Investigación Agroquímica

Aplicaciones Farmacéuticas

Industria de Colorantes

Síntesis Enantioselectiva

Estudios de Actividad Biológica

Safety and Hazards

The safety information for “6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, and using personal protective equipment .

Propiedades

IUPAC Name |

6-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHGBKONWDGGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CNC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)

![2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2442295.png)

![7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)

![1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2442300.png)

![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)

![5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-N-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2442305.png)

![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B2442308.png)

![(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2442309.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylacrylonitrile](/img/structure/B2442310.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2442313.png)